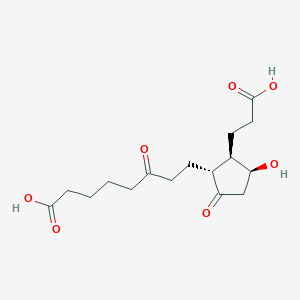

tetranor-PGDM

Description

Properties

IUPAC Name |

8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-12,14,19H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJBSPJILLFAIC-BZPMIXESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)CCC(=O)CCCCC(=O)O)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H](C1=O)CCC(=O)CCCCC(=O)O)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101348012 | |

| Record name | 8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70803-91-7 | |

| Record name | 8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biosynthesis of Tetranor-PGDM: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) is a major urinary metabolite of prostaglandin D2 (PGD2), a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and sleep regulation. The quantification of urinary this compound serves as a reliable biomarker for in vivo PGD2 production. This technical guide provides an in-depth overview of the biosynthesis pathway of this compound, from its precursor arachidonic acid to its final excreted form. It includes a detailed description of the enzymatic steps, quantitative data, comprehensive experimental protocols for key assays, and visual diagrams of the metabolic pathways. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

Prostaglandin D2 (PGD2) is a member of the prostanoid family of lipid mediators, which are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. PGD2 exerts its biological effects through binding to two distinct G-protein coupled receptors, the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). Due to its short half-life in circulation, direct measurement of PGD2 levels is challenging. Consequently, the quantification of its stable metabolites in urine provides a more accurate assessment of systemic PGD2 biosynthesis. This compound is the most abundant urinary metabolite of PGD2 in humans, making it an excellent biomarker for tracking PGD2 production in various physiological and disease states.[1][2][3] Understanding the intricate enzymatic pathway leading to the formation of this compound is crucial for interpreting biomarker data and for the development of therapeutic strategies targeting the PGD2 signaling pathway.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the release of arachidonic acid from the cell membrane and culminates in the urinary excretion of the stable metabolite. The pathway can be broadly divided into two major stages: the formation of PGD2 and its subsequent metabolism to this compound.

Formation of Prostaglandin D2

The initial steps leading to the synthesis of PGD2 are common to all prostanoids and are outlined below:

-

Arachidonic Acid Release: Upon cellular stimulation by various stimuli (e.g., inflammatory signals, allergens), phospholipase A2 (PLA2) is activated and cleaves arachidonic acid from the sn-2 position of membrane phospholipids.

-

Cyclooxygenase (COX) Activity: Free arachidonic acid is then converted to the unstable intermediate prostaglandin G2 (PGG2) and subsequently to prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes. Both COX-1 and COX-2 isoforms can catalyze this reaction.

-

Prostaglandin D Synthase (PGDS) Isomerization: PGH2 is then isomerized to PGD2 by the action of specific prostaglandin D synthases (PGDS). Two major isoforms of PGDS have been identified:

-

Lipocalin-type PGDS (L-PGDS): Primarily found in the brain, heart, and adipose tissue.

-

Hematopoietic PGDS (H-PGDS): Predominantly expressed in immune cells such as mast cells, macrophages, and Th2 cells.

-

The tissue-specific expression of these synthases dictates the primary sites of PGD2 production.

Metabolism of PGD2 to this compound

Once formed, PGD2 is rapidly metabolized into a series of more stable compounds. The major metabolic pathway leading to the formation of this compound involves a sequence of oxidation and chain-shortening reactions.[4]

-

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Action: The initial and rate-limiting step in the catabolism of PGD2 is the oxidation of the 15-hydroxyl group to a ketone by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), yielding 15-keto-PGD2.

-

15-Oxoprostaglandin Δ13-Reductase Activity: The double bond at C13-C14 of 15-keto-PGD2 is then reduced by 15-oxoprostaglandin Δ13-reductase, resulting in the formation of 13,14-dihydro-15-keto-PGD2.[5]

-

Beta-Oxidation: The carboxylic acid side chain of 13,14-dihydro-15-keto-PGD2 undergoes two cycles of beta-oxidation. This process, analogous to fatty acid beta-oxidation, involves the sequential removal of two-carbon units, leading to the formation of a "tetranor" structure (meaning four carbons fewer).

-

Omega-Oxidation: The terminal methyl group (ω-carbon) of the ethyl side chain is hydroxylated by cytochrome P450 enzymes, followed by oxidation to a carboxylic acid. This results in the formation of a dicarboxylic acid, which is characteristic of the final urinary metabolite.

The culmination of these enzymatic transformations is the formation of this compound, which is then excreted in the urine.

Quantitative Data

The urinary concentration of this compound is a key indicator of systemic PGD2 production. The following table summarizes typical urinary levels in healthy individuals.

| Parameter | Value | Reference |

| Urinary this compound in Healthy Adults | ||

| Median Concentration | 1.48 ng/mg creatinine | |

| Interquartile Range (IQR) | 0.89–1.69 ng/mg creatinine | |

| Urinary this compound in Healthy Preschoolers (<5 years) | ||

| Median Concentration | 4.03 ng/mg creatinine | |

| Interquartile Range (IQR) | 3.36–5.06 ng/mg creatinine | |

| Reportable Range of LC-MS/MS Assay | 0.2-40 ng/mL |

Note: Urinary levels can be influenced by age, with higher concentrations observed in younger children. Levels can also be significantly elevated in certain pathological conditions, such as systemic mastocytosis and allergic diseases.

Experimental Protocols

Quantification of Urinary this compound by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of this compound in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Urine samples

-

This compound standard

-

Deuterated this compound internal standard (this compound-d6)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

Methanol, Acetonitrile, Formic acid (LC-MS grade)

-

Ultrapure water

-

LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

-

Sample Preparation: a. Thaw frozen urine samples on ice. b. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitates. c. Take a 1 mL aliquot of the supernatant. d. Add the deuterated internal standard (e.g., 1 ng of this compound-d6). e. Acidify the sample with formic acid to a final concentration of 0.1%.

-

Solid-Phase Extraction (SPE): a. Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water. b. Load the acidified urine sample onto the cartridge. c. Wash the cartridge with 1 mL of 5% methanol in water. d. Elute the analytes with 1 mL of methanol. e. Evaporate the eluate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase.

-

LC-MS/MS Analysis: a. Liquid Chromatography (LC):

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient from low to high organic phase to separate the analyte from matrix components.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 10 µL. b. Tandem Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray Ionization (ESI) in negative mode.

- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both this compound and its deuterated internal standard.

- Example transition for this compound: m/z 355.2 -> 193.1

- Example transition for this compound-d6: m/z 361.2 -> 197.1

-

Quantification: a. Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the this compound standards. b. Determine the concentration of this compound in the urine samples from the standard curve. c. Normalize the concentration to urinary creatinine levels, typically measured by a separate assay.

Enzyme Activity Assay for 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

This protocol describes a spectrophotometric assay to measure the activity of 15-PGDH by monitoring the reduction of NAD+ to NADH.

Materials:

-

Purified 15-PGDH enzyme

-

PGD2 substrate

-

NAD+

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer and NAD+ (final concentration, e.g., 1 mM).

-

Add the purified 15-PGDH enzyme to the reaction mixture.

-

Initiate the reaction by adding the PGD2 substrate (final concentration, e.g., 100 µM).

-

Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Enzyme activity can be expressed as µmol of NADH formed per minute per mg of enzyme.

-

To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the PGD2 substrate.

Visualizations

Biosynthesis Pathway of PGD2

Caption: Enzymatic conversion of membrane phospholipids to PGD2.

Metabolism of PGD2 to this compound

Caption: Major metabolic pathway of PGD2 to this compound.

Experimental Workflow for this compound Quantification

References

- 1. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Documents download module [ec.europa.eu]

The Role of Tetranor-PGDM in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranor-PGDM, the major urinary metabolite of prostaglandin D2 (PGD2), has emerged as a critical biomarker for monitoring mast cell activation and the inflammatory cascade in a variety of diseases. This technical guide provides an in-depth exploration of the role of this compound in inflammatory conditions, including respiratory diseases, allergic reactions, and autoimmune disorders. It details the biosynthesis of PGD2, the rationale for using this compound as a surrogate marker, and its clinical significance. Furthermore, this guide offers comprehensive experimental protocols for the quantification of this compound and presents key signaling pathways in a visually accessible format to facilitate further research and drug development in this area.

Introduction: The Significance of PGD2 and its Metabolite, this compound

Prostaglandin D2 (PGD2) is a lipid mediator synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes and PGD synthases.[1] It is a potent signaling molecule involved in a wide array of physiological and pathological processes, including the regulation of sleep, body temperature, and inflammation.[2] PGD2 is prominently produced by mast cells, making it a key player in allergic and inflammatory responses.[3]

However, the direct measurement of PGD2 in biological fluids is challenging due to its short half-life and chemical instability. This has led to the use of its more stable metabolites as biomarkers of in vivo PGD2 production. Among these, 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (this compound) has been identified as the most abundant and reliable urinary metabolite of PGD2 in both humans and mice.[1][4] Urinary levels of this compound correlate well with systemic PGD2 biosynthesis, providing a non-invasive window into mast cell activation and associated inflammatory activity.

Biosynthesis and Metabolism of PGD2

The synthesis of PGD2 is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by COX-1 or COX-2. PGH2 is subsequently isomerized to PGD2 by two distinct prostaglandin D synthases: the hematopoietic PGD synthase (H-PGDS) and the lipocalin-type PGD synthase (L-PGDS). H-PGDS is primarily found in mast cells, dendritic cells, and Th2 cells, while L-PGDS is abundant in the brain and peripheral tissues.

Once produced, PGD2 is rapidly metabolized into several products. The major metabolic pathway involves a series of enzymatic reactions that ultimately lead to the formation of this compound, which is then excreted in the urine. This metabolic stability makes this compound an ideal biomarker for assessing PGD2 production over time.

PGD2 Signaling Pathways in Inflammation

PGD2 exerts its biological effects by binding to two distinct G protein-coupled receptors: the DP1 receptor (PTGDR1) and the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). These two receptors often mediate opposing effects, highlighting the complex role of PGD2 in inflammation.

The DP1 Receptor Pathway: Generally Anti-Inflammatory

The DP1 receptor is coupled to a Gs alpha subunit. Activation of the DP1 receptor leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP generally has anti-inflammatory effects, including vasodilation, inhibition of platelet aggregation, and suppression of immune cell activation.

The DP2 (CRTH2) Receptor Pathway: Pro-Inflammatory

In contrast to the DP1 receptor, the DP2 (CRTH2) receptor is coupled to a Gi alpha subunit. Activation of the DP2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. Furthermore, DP2 activation leads to an increase in intracellular calcium levels. This signaling cascade promotes the chemotaxis and activation of key inflammatory cells, including Th2 lymphocytes, eosinophils, and basophils, thereby driving pro-inflammatory responses characteristic of allergic diseases.

Quantitative Data on Urinary this compound in Health and Disease

The measurement of urinary this compound provides valuable quantitative data for assessing the level of PGD2-mediated inflammation in various clinical settings. The following table summarizes representative urinary this compound levels in healthy individuals and patients with different inflammatory diseases. It is important to note that values can vary between studies and analytical methods.

| Population | Condition | Mean/Median Urinary this compound Level (ng/mg creatinine) | Reference |

| Healthy Adults | - | 1.5 - 10.8 | |

| Healthy Preschool Children | - | 4.03 (median) | |

| Healthy School-age Children | - | 2.37 (median) | |

| Patients with Allergic Rhinitis | - | No significant difference from healthy controls | |

| Patients with Food Allergy | - | Significantly higher than healthy controls and other allergic diseases | |

| Patients with Rheumatoid Arthritis | - | Elevated compared to healthy controls | |

| Patients with COPD | - | Significantly higher than non-smoking healthy volunteers |

Experimental Protocols for this compound Quantification

Accurate and reproducible quantification of this compound is crucial for its application as a biomarker. The two primary methods for its measurement are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of this compound due to its high sensitivity and specificity.

5.1.1 Sample Preparation

-

Collect a 24-hour or spot urine sample.

-

Centrifuge the urine at 1000 x g for 15 minutes at 2-8°C to remove particulate matter.

-

Store the supernatant at -80°C until analysis.

-

Thaw the urine sample on ice.

-

To a 1 mL aliquot of urine, add an internal standard (e.g., deuterated this compound).

-

Perform solid-phase extraction (SPE) to purify and concentrate the analyte.

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge with a low-organic solvent to remove interferences.

-

Elute this compound with a high-organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the LC mobile phase.

5.1.2 LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic phase over a specified time to separate this compound from other components.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and its internal standard.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA offers a high-throughput and more accessible alternative to LC-MS/MS, although it may have different sensitivity and specificity profiles. Competitive ELISAs are typically used for small molecules like this compound.

5.2.1 General Competitive ELISA Protocol

-

Plate Coating: A microplate is pre-coated with a capture antibody specific for this compound.

-

Sample and Standard Preparation:

-

Prepare a standard curve using known concentrations of a this compound standard.

-

Dilute urine samples as required.

-

-

Competitive Reaction:

-

Add the standards and samples to the wells of the microplate.

-

Add a fixed amount of enzyme-labeled this compound (conjugate) to each well.

-

Incubate the plate to allow the sample/standard this compound and the enzyme-labeled this compound to compete for binding to the capture antibody.

-

-

Washing: Wash the plate to remove unbound reagents.

-

Substrate Addition: Add a chromogenic substrate that reacts with the enzyme on the conjugate.

-

Color Development: Incubate the plate to allow for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.

-

Stopping the Reaction: Add a stop solution to halt the color development.

-

Data Acquisition: Read the absorbance of each well using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of this compound in the samples.

Clinical and Drug Development Implications

The quantification of urinary this compound has significant implications for both clinical practice and drug development.

-

Biomarker of Disease Activity: In diseases like asthma, COPD, and systemic mastocytosis, urinary this compound levels can serve as a non-invasive biomarker of disease activity and mast cell involvement.

-

Patient Stratification: In clinical trials, this compound could be used to stratify patients based on the level of PGD2-mediated inflammation, potentially identifying patient populations more likely to respond to targeted therapies.

-

Pharmacodynamic Marker: For drugs that target the PGD2 pathway (e.g., DP1 agonists, DP2 antagonists, COX inhibitors), measuring changes in urinary this compound can provide a quantitative pharmacodynamic endpoint to assess target engagement and biological activity.

-

Diagnostic Aid: In conditions such as food allergies, elevated urinary this compound can aid in the diagnosis and monitoring of allergic reactions.

Conclusion

This compound is a robust and reliable biomarker that reflects the in vivo biosynthesis of PGD2, a key mediator in a multitude of inflammatory diseases. Its measurement in urine offers a non-invasive and integrated assessment of PGD2-driven inflammatory processes. The detailed understanding of its biochemical origins, the signaling pathways it represents, and the standardized methods for its quantification, as outlined in this guide, provide a solid foundation for researchers, scientists, and drug development professionals. The continued investigation of this compound in various inflammatory contexts will undoubtedly enhance our ability to diagnose, monitor, and develop novel therapeutic interventions for these complex diseases.

References

- 1. Association of age, allergic rhinitis, and regular food intake with urinary tetranor-PGD metabolite levels - Shimada - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Prostaglandin D2 metabolite in urine is an index of food allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetranor-PGDM: A Comprehensive Technical Guide to its Role as a Biomarker for Mast Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cell activation plays a pivotal role in the pathophysiology of a wide range of inflammatory and allergic diseases. The development of sensitive and specific biomarkers to accurately quantify mast cell activity in vivo is crucial for diagnostics, patient stratification, and the evaluation of novel therapeutic interventions. Among the array of mast cell-derived mediators, prostaglandin D2 (PGD2) has emerged as a key product, with its major urinary metabolite, 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (tetranor-PGDM), serving as a robust and reliable indicator of systemic mast cell activation.[1][2] This technical guide provides an in-depth overview of this compound, encompassing its metabolic origins, analytical methodologies for its quantification, and its clinical utility as a biomarker in mast cell-related disorders.

Metabolic Pathway and Rationale for Use

Prostaglandin D2 is a lipid mediator synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and is the predominant prostanoid released by activated mast cells.[3][4] PGD2 itself is unstable and rapidly metabolized, making its direct measurement in biological fluids challenging.[5] However, its downstream metabolite, this compound, is a stable end-product that is excreted in the urine, providing a time-integrated measure of systemic PGD2 production. Studies have shown that this compound is a more abundant urinary metabolite of PGD2 compared to others, such as 11β-PGF2α and 2,3-dinor-11β-PGF2α, making it a more sensitive biomarker. The biosynthesis of PGD2, and consequently the levels of urinary this compound, is significantly decreased by inhibitors of COX-1, further solidifying its link to this enzymatic pathway.

Figure 1. Metabolic pathway of this compound from arachidonic acid in mast cells.

Quantitative Data on Urinary this compound Levels

Multiple studies have demonstrated significantly elevated levels of urinary this compound in patients with mast cell activation disorders compared to healthy individuals. This quantitative data underscores its diagnostic potential.

| Patient Group | Number of Subjects (n) | Mean Urinary this compound (ng/mg Creatinine) | Reference |

| Healthy Controls | 16 | 11.5 ± 1.7 | |

| Systemic Mastocytosis (SM) | 17 | 37.2 ± 2.1 | |

| Rheumatoid Arthritis (RA) | 60 | 20.0 ± 2.5 |

| Condition | Reported Urinary this compound Range (ng/mg Creatinine) | Reference |

| Healthy Individuals | 1.5 - 10.8 | |

| Food Allergy (during oral food challenge) | Cut-off value for positivity: 2.25 | |

| Duchenne Muscular Dystrophy | 9.7 |

Experimental Protocols for this compound Measurement

The quantification of this compound in urine can be achieved through two primary analytical methods: Enzyme Immunoassay (EIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme Immunoassay (EIA)

EIA offers a high-throughput and cost-effective method for this compound measurement. Commercially available kits and custom-developed monoclonal antibody-based EIAs have been reported.

A. Sample Preparation (Solid-Phase Extraction - SPE)

-

Dilute 0.4 mL of urine sample to 0.8 mL with 0.1% (v/v) formic acid.

-

Apply the diluted sample to an SPE cartridge (e.g., HLB μElution plate) preconditioned with 200 μL of acetonitrile and 200 μL of distilled water.

-

Wash the cartridge with 200 μL of distilled water followed by 200 μL of hexane.

-

Elute the lipid fractions with 50 μL of acetonitrile.

-

Dry the eluate under vacuum.

-

Reconstitute the residue in an appropriate volume of assay buffer for EIA analysis.

B. EIA Procedure (Competitive Assay)

-

A monoclonal antibody against this compound is coated onto a microplate.

-

Standards or prepared urine samples are added to the wells, followed by the addition of a this compound-enzyme conjugate (tracer).

-

The plate is incubated to allow competitive binding of the sample/standard this compound and the tracer to the antibody.

-

The plate is washed to remove unbound reagents.

-

A substrate solution is added, which reacts with the enzyme on the bound tracer to produce a colorimetric signal.

-

The reaction is stopped, and the absorbance is read on a microplate reader.

-

The concentration of this compound in the samples is determined by comparing their absorbance to a standard curve. A lower absorbance indicates a higher concentration of this compound in the sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and specific method for the absolute quantification of this compound. This technique is often considered the gold standard.

A. Sample Preparation

Sample preparation for LC-MS/MS typically involves SPE similar to the protocol for EIA to concentrate the analyte and remove interfering substances from the urine matrix.

B. LC-MS/MS Analysis

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A reversed-phase C18 column is commonly used to separate this compound from other urinary components. A gradient elution with solvents such as water with formic acid and acetonitrile is employed.

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. This compound is typically ionized using negative ion electrospray ionization (ESI-).

-

Quantification: Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound and a stable isotope-labeled internal standard are monitored. This provides high specificity and accurate quantification.

Figure 2. General experimental workflow for this compound measurement.

Signaling Pathways of PGD2 in Mast Cell Activation

The biological effects of PGD2, the precursor of this compound, are mediated through its interaction with two principal G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. These receptors are expressed on various immune cells, including mast cells themselves, T helper 2 (Th2) cells, eosinophils, and basophils.

-

DP1 Receptor: Activation of the DP1 receptor typically leads to an increase in intracellular cyclic AMP (cAMP) levels, which can have both pro- and anti-inflammatory effects depending on the cell type and context.

-

CRTH2 (DP2) Receptor: In contrast, signaling through the CRTH2 receptor is coupled to Gi proteins, leading to a decrease in cAMP and an increase in intracellular calcium. This pathway is generally considered pro-inflammatory, promoting chemotaxis and activation of eosinophils and Th2 cells.

The balance of signaling through these two receptors plays a critical role in modulating the inflammatory response initiated by mast cell activation.

Figure 3. Simplified signaling pathways of PGD2 via DP1 and CRTH2 (DP2) receptors.

Conclusion

Urinary this compound has been firmly established as a valuable biomarker for systemic mast cell activation. Its stability, abundance in urine, and strong correlation with PGD2 biosynthesis make it a superior alternative to the direct measurement of its parent compound. The availability of robust and sensitive analytical methods, including EIA and LC-MS/MS, allows for its reliable quantification in both research and clinical settings. For drug development professionals, monitoring urinary this compound levels can provide critical insights into the pharmacodynamic effects of novel therapies targeting mast cell activation and PGD2 signaling pathways. As our understanding of the intricate roles of mast cells in health and disease continues to expand, the utility of this compound as a key biomarker is poised to grow in significance.

References

- 1. Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchers.mq.edu.au [researchers.mq.edu.au]

- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mastattack.org [mastattack.org]

- 5. mdpi.com [mdpi.com]

The Function of Tetranor-PGDM in Allergic Responses: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Prostaglandin D2 (PGD2) is a critical lipid mediator synthesized and released predominantly by activated mast cells during IgE-mediated allergic reactions. Its instability in vivo has historically posed challenges for its direct measurement as a biomarker. This technical guide provides an in-depth analysis of 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (tetranor-PGDM), the major and stable urinary metabolite of PGD2. We consolidate current research demonstrating that urinary this compound levels serve as a sensitive and specific, non-invasive biomarker for mast cell activation, particularly in the context of food allergies. This document details the underlying biochemical pathways, presents quantitative data from human and murine studies, outlines key experimental protocols, and illustrates the relevant signaling and diagnostic workflows.

Introduction: The Need for Stable Allergic Response Biomarkers

Mast cells are primary effector cells in inflammatory and allergic reactions, releasing a host of pre-stored and newly synthesized mediators upon activation.[1][2] One of the most significant newly synthesized mediators is Prostaglandin D2 (PGD2), an arachidonic acid product that plays a key role in orchestrating inflammatory mechanisms in allergies and asthma.[3][4] However, PGD2 is unstable, making its direct quantification for diagnostic purposes impractical.[5]

This has led to a focus on its downstream metabolites. This compound has been identified as an abundant and stable major metabolite of PGD2 excreted in urine. Its stability and ease of detection in urine make it a promising non-invasive biomarker for monitoring mast cell activation. This guide explores the function of this compound as a reflection of PGD2 biosynthesis and its specific utility in the diagnosis and management of allergic responses.

PGD2 Synthesis and Metabolism to this compound

The biosynthesis of PGD2 is initiated from arachidonic acid by the action of cyclooxygenase (COX) enzymes, primarily COX-1. PGD2 is then metabolized into several products, with this compound being a major urinary metabolite in both humans and mice. In the context of food allergy, the production of PGD2 in intestinal mast cells is largely attributable to the activities of COX-2 and hematopoietic PGD synthase (H-PGDS).

This compound as a Specific Biomarker for Food Allergy

Extensive research in both murine models and human patients has revealed that urinary this compound levels are a particularly strong indicator of food allergy, correlating with both disease severity and intestinal mast cell hyperplasia. Notably, this correlation does not extend to other allergic conditions, suggesting a high degree of specificity.

In murine models of food allergy, repeated oral challenges with an allergen like ovalbumin (OVA) lead to a progressive increase in urinary this compound, which mirrors the severity of allergic symptoms such as diarrhea and swelling. Furthermore, treatment with a mast cell inactivator or an anti-inflammatory steroid reduces both the allergic symptoms and the levels of urinary this compound.

Conversely, studies have shown that urinary this compound levels do not significantly increase in murine models of asthma or allergic dermatitis. This specificity is also observed in humans. Patients with food allergy exhibit significantly higher urinary this compound levels compared to healthy volunteers or patients with other allergic diseases like asthma, allergic rhinitis, or atopic dermatitis. This suggests that the systemic mast cell activation characteristic of food allergy leads to a more pronounced increase in PGD2 production compared to the more localized reactions in other allergic conditions.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on urinary this compound.

Table 1: Urinary this compound Levels in Human Allergic Conditions

| Group | Urinary this compound Levels | Significance | Source |

|---|---|---|---|

| Food Allergy Patients | Significantly higher than other groups | p < 0.001 | |

| Asthma Patients | No significant difference from healthy volunteers | - | |

| Allergic Rhinitis Patients | No significant difference from healthy volunteers | - | |

| Atopic Dermatitis Patients | No significant difference from healthy volunteers | - |

| Healthy Volunteers | Baseline levels | - | |

Table 2: Baseline Urinary this compound Levels by Age (Healthy Volunteers)

| Age Group | Median Urinary PGDM (ng/mg Cre) | Interquartile Range (IQR) | Source |

|---|---|---|---|

| Preschool (<5 years) | 4.03 | 3.36–5.06 | |

| School-age | 2.37 | 1.56–3.10 | |

| Adults | 1.97 | 1.29–2.35 |

Note: Levels in the preschool group were significantly higher than in the other two groups (P<0.001).

Role of PGD2 in Allergic Inflammation Signaling

While this compound is an inactive metabolite, its parent molecule, PGD2, exerts potent biological effects by binding to two main receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, or DP2). PGD2 is a key player in orchestrating the allergic inflammatory cascade.

Upon release from mast cells, PGD2, through its interaction with the CRTH2 receptor, acts as a potent chemoattractant for eosinophils, basophils, and Th2 lymphocytes, recruiting these cells to the site of inflammation. This signaling pathway is a critical component of the type 2 inflammatory response characteristic of allergic diseases. Antagonists targeting the CRTH2 receptor have been shown to block the migration of eosinophils and basophils, highlighting the therapeutic potential of targeting this pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in our understanding of mast cell activation – or should it be mast cell mediator disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Secretory and Membrane-Associated Biomarkers of Mast Cell Activation and Proliferation [mdpi.com]

An In-depth Technical Guide to the Discovery and Identification of Tetranor-PGDM

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, identification, and quantification of 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (tetranor-PGDM), a major urinary metabolite of prostaglandin D2 (PGD2). This document details the scientific background, experimental methodologies, and data supporting the role of this compound as a critical biomarker in various physiological and pathological processes, particularly in mast cell activation and inflammatory diseases.

Introduction

Prostaglandin D2 (PGD2) is a lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) pathway.[1] It plays a significant role in a variety of biological functions, including the regulation of sleep, body temperature, and inflammatory responses.[2] PGD2 is produced by two main enzymes: lipocalin-type PGD synthase (L-PGDS) and hematopoietic PGD synthase (H-PGDS).[2] Due to its chemical instability and rapid metabolism, direct measurement of PGD2 in biological fluids is challenging. Therefore, the quantification of its stable metabolites in urine provides a reliable method to assess systemic PGD2 production.

This compound has been identified as an abundant and stable urinary metabolite of PGD2 in both mice and humans.[1] Its levels have been shown to correlate with in vivo PGD2 biosynthesis, making it a valuable biomarker for mast cell activation, as mast cells are a primary source of PGD2.[3] This guide will delve into the technical aspects of this compound's discovery, the analytical methods for its identification, and its application as a biomarker.

Discovery and Significance

The identification of this compound as a major metabolite of PGD2 was a significant advancement in understanding prostaglandin metabolism. Early studies involving the infusion of PGD2 in human subjects led to the discovery of several urinary metabolites. Through the use of mass spectrometry, this compound was identified as a prominent metabolite, present in significantly higher concentrations than other PGD2 derivatives like 11β-PGF2α and 2,3-dinor-11β-PGF2α in human urine. In mice, this compound was found to be the only detectable endogenous metabolite of PGD2 in urine.

The significance of this compound as a biomarker stems from its direct reflection of systemic PGD2 production. Elevated levels of urinary this compound have been observed in conditions associated with mast cell activation, such as systemic mastocytosis and allergic reactions. Furthermore, its measurement has proven useful in studying the inflammatory processes in diseases like rheumatoid arthritis, aspirin-intolerant asthma, and food allergies.

Quantitative Data Presentation

The following tables summarize the urinary concentrations of this compound across various human populations as reported in several studies. These values are typically normalized to creatinine concentration to account for variations in urine dilution.

Table 1: Urinary this compound Levels in Healthy Individuals

| Population | Mean ± SD (ng/mg Creatinine) | Median (IQR) (ng/mg Creatinine) | Reference |

| Healthy Controls (n=16) | 11.5 | - | |

| Healthy Volunteers | - | - | |

| Healthy Controls (n=77) | 3.4 ± 0.3 | 2.8 (0.8–18.6) | |

| Healthy Adults | - | 1.97 (1.29–2.35) | |

| Healthy Preschoolers | - | 4.03 (3.36–5.06) | |

| Healthy School-age Children | - | 2.37 (1.56–3.10) |

Table 2: Urinary this compound Levels in Various Disease States

| Disease State | Patient Group | Mean ± SD (ng/mg Creatinine) | Median (IQR) (ng/mg Creatinine) | Reference |

| Systemic Mastocytosis | SM Patients (n=17) | 37.2 | - | |

| Rheumatoid Arthritis | RA Patients (n=60) | 20.0 | - | |

| Food Allergy | Allergic Patients | Significantly higher than healthy controls | - | |

| Fukuyama Congenital Muscular Dystrophy | FCMD Patients (n=42) | 5.3 ± 2.1 | 4.1 (1.2–22.7) | |

| Allergic Rhinitis | AR Patients (n=11) | - | 1.48 (0.89–1.69) (baseline) |

Experimental Protocols

The primary methods for the quantification of this compound in urine are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme Immunoassay (EIA). LC-MS/MS is considered the gold standard due to its high sensitivity and specificity.

Measurement of this compound by LC-MS/MS

This protocol provides a general workflow for the analysis of urinary this compound. Specific parameters may need to be optimized based on the instrumentation used.

4.1.1. Materials and Reagents

-

This compound standard

-

Deuterated this compound (this compound-d6) or other suitable internal standard

-

Methanol, acetonitrile, formic acid (LC-MS grade)

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

Urine samples

4.1.2. Sample Preparation (Solid-Phase Extraction)

-

Thaw frozen urine samples at room temperature.

-

Centrifuge samples to remove any particulate matter.

-

To 1 mL of urine supernatant, add the internal standard (e.g., this compound-d6).

-

Acidify the urine sample with formic acid to a pH of ~3.

-

Condition the SPE cartridge with methanol followed by ultrapure water.

-

Load the acidified urine sample onto the SPE cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the analytes with methanol or an appropriate solvent mixture.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

4.1.3. Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol

-

Gradient: A gradient elution is employed to separate this compound from other urinary components. An example gradient could be:

-

0-1 min: 20% B

-

1-5 min: 20-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-20% B

-

6.1-8 min: 20% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

4.1.4. Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: The precursor ion [M-H]⁻ is selected, and specific product ions are monitored. The exact m/z values will depend on the specific molecule.

-

Internal Standard (e.g., this compound-d6): Similar monitoring of the deuterated analogue's precursor and product ions.

-

-

Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for the specific instrument to achieve maximum sensitivity.

Measurement of this compound by Enzyme Immunoassay (EIA)

EIA provides a high-throughput alternative to LC-MS/MS, though it may have different specificity and sensitivity characteristics.

4.2.1. Principle A competitive EIA format is typically used. In this assay, a known amount of enzyme-labeled this compound competes with the this compound in the sample for binding to a limited number of anti-tetranor-PGDM antibody-coated wells. The amount of enzyme-labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.

4.2.2. General Procedure

-

Add standards or urine samples to the antibody-coated microplate wells.

-

Add the enzyme-conjugated this compound to each well.

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate for the enzyme, which will generate a colored product.

-

Stop the reaction and measure the absorbance using a microplate reader.

-

Calculate the concentration of this compound in the samples based on a standard curve.

Mandatory Visualizations

PGD2 Biosynthesis and Metabolism to this compound

Caption: PGD2 biosynthesis from arachidonic acid and its subsequent metabolism to this compound.

Experimental Workflow for Urinary this compound Analysis

Caption: Workflow for the quantification of urinary this compound using LC-MS/MS.

Conclusion

This compound has been firmly established as a reliable and abundant urinary biomarker for systemic PGD2 production. Its discovery and the development of sensitive analytical methods for its quantification have provided researchers and clinicians with a valuable tool to investigate the role of PGD2 and mast cell activation in a range of human diseases. The detailed experimental protocols and compiled quantitative data in this guide serve as a resource for professionals in drug development and clinical research, facilitating further studies into the pathophysiological roles of the PGD2 pathway and the development of novel therapeutic interventions.

References

- 1. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Tetranor-PGDM in Urine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetranor-prostaglandin DM (tetranor-PGDM) is a principal and chemically stable urinary metabolite of prostaglandin D2 (PGD2), an important lipid mediator produced from arachidonic acid via the cyclooxygenase (COX) pathway. The quantification of this compound in urine serves as a reliable and non-invasive biomarker for systemic PGD2 production. Elevated levels of urinary this compound are strongly associated with mast cell activation, making it a crucial tool in the study and clinical monitoring of mast cell-driven diseases such as systemic mastocytosis and allergic reactions. Furthermore, its role as an indicator of PGD2 biosynthesis has implicated it in a range of other pathophysiological processes, including inflammation, rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and niacin-induced flushing. This guide provides an in-depth overview of the biological significance of urinary this compound, detailed experimental protocols for its measurement, and a summary of its quantitative levels in various physiological and pathological states.

Introduction: Prostaglandin D2 and the Rationale for Measuring this compound

Prostaglandin D2 (PGD2) is a bioactive lipid that modulates a variety of biological processes, including vasodilation, platelet aggregation, and leukocyte function.[1][2] It is a major product of the COX pathway in mast cells, eosinophils, and basophils.[1] However, PGD2 is highly unstable and has a short half-life in circulation, making its direct measurement challenging for assessing its systemic production.

Its major urinary metabolite, 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid, or this compound, is significantly more abundant and stable in urine.[1][2] This makes urinary this compound an excellent surrogate biomarker for tracking the in vivo biosynthesis of PGD2.

The PGD2 Biosynthesis and Metabolism Pathway

The production of this compound begins with the release of arachidonic acid from the cell membrane, which is then converted to PGD2 by COX-1 and COX-2 enzymes and hematopoietic or lipocalin-type PGD synthases. PGD2 is then metabolized via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway, followed by beta- and omega-oxidation, to form this compound, which is then excreted in the urine.

Biological Significance and Clinical Applications

The measurement of urinary this compound has significant clinical utility as a biomarker for diseases characterized by mast cell activation and increased PGD2 synthesis.

Mast Cell Activation Disorders

Urinary this compound is a valuable biomarker for in vivo mast cell activation.

-

Systemic Mastocytosis (SM): Patients with SM, a disorder involving the clonal proliferation of mast cells, exhibit significantly elevated levels of urinary this compound compared to healthy individuals. This measurement can aid in the diagnosis and monitoring of the disease.

-

Allergic Reactions: In food allergies, urinary this compound levels correlate with the severity of allergic symptoms and the number of intestinal mast cells. It is a promising biomarker for the objective assessment of immediate allergic reactions during oral food challenges.

Inflammatory and Autoimmune Diseases

-

Rheumatoid Arthritis (RA): A subset of patients with RA have elevated urinary this compound, suggesting a role for mast cell activation in the pathophysiology of this disease.

-

Chronic Obstructive Pulmonary Disease (COPD): Significantly higher levels of urinary this compound are observed in COPD patients compared to healthy non-smokers, indicating its potential as an inflammatory biomarker in this condition.

-

Aspirin-Intolerant Asthma: Elevated urinary this compound levels have been reported in patients with aspirin-intolerant asthma.

Other Conditions

-

Duchenne Muscular Dystrophy: Increased urinary excretion of this compound has been observed in patients with this condition.

-

Niacin-Induced Flushing: The administration of niacin leads to a significant increase in urinary this compound, which coincides with the clinical symptom of facial flushing.

Quantitative Data on Urinary this compound Levels

The following tables summarize the reported concentrations of urinary this compound in various populations and the performance characteristics of common analytical methods.

| Population/Condition | Mean Urinary this compound Level (ng/mg Creatinine) | Reference(s) |

| Healthy Controls | 11.5 ± 1.7 (Range: 5.0 - 26.1) | |

| Healthy Controls | 1.5 - 10.8 | |

| Healthy Controls | 0.3 - 2.5 | |

| Systemic Mastocytosis (SM) | 37.2 ± 2.1 | |

| Rheumatoid Arthritis (RA) | 20.0 |

| Analytical Method | Parameter | Value | Reference(s) |

| LC-MS/MS | Reportable Range | 0.2 - 40 ng/mL | |

| Intra-assay Precision (%CV) | < 15% | ||

| Inter-assay Precision (%CV) | < 15% | ||

| Monoclonal Ab-based EIA | Limit of Detection (LOD) | 0.0498 ng/mL | |

| Range of Quantitation (ROQ) | 0.252 - 20.2 ng/mL | ||

| Half-maximal Inhibition (IC50) | 1.79 ng/mL | ||

| Intra-assay Variation | 3.9 - 6.0% | ||

| Inter-assay Variation | 5.7 - 10.4% | ||

| Commercial ELISA Kit | Assay Range | 6.4 - 4,000 pg/mL | |

| Sensitivity (80% B/B0) | ~40 pg/mL |

Experimental Protocols for this compound Measurement

Specimen Collection and Handling

-

Patient Preparation: Patients should discontinue the use of aspirin, indomethacin, and other anti-inflammatory medications for at least 48 hours prior to urine collection, if possible.

-

Urine Collection: A 24-hour urine collection is recommended. The collection container should be refrigerated during the collection period.

-

Processing: After collection, the total volume should be measured, and the urine should be mixed well. An aliquot of 5-10 mL should be transferred to a transport container and frozen immediately.

-

Storage and Shipping: Specimens must be shipped frozen on dry ice. This compound is stable under frozen conditions and after multiple freeze-thaw cycles.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is the gold standard for accurate quantification of urinary this compound. High-throughput methods often utilize online solid-phase extraction (SPE).

Methodology Outline:

-

Sample Preparation: A small aliquot of urine (e.g., 0.2 mL) is spiked with a deuterated internal standard (e.g., tetranor-PGEM-d6).

-

Online SPE-LC-MS/MS:

-

The sample is injected into the system where it first passes through an online SPE column for extraction and concentration of the analyte.

-

The retained analytes are then eluted from the SPE column and transferred to an analytical LC column for chromatographic separation.

-

The separated compounds are introduced into the mass spectrometer for detection. Quantification is typically performed using multiple reaction monitoring (MRM) in negative ion mode.

-

-

Data Analysis: The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a standard curve. The final concentration is typically normalized to the urinary creatinine concentration to account for variations in urine dilution.

Enzyme Immunoassay (EIA) / ELISA Protocol

Competitive EIAs offer a high-throughput and cost-effective alternative to LC-MS/MS for routine analysis.

Methodology Outline:

-

Sample Preparation: Urine samples may require a purification step using solid-phase extraction (SPE) to remove interfering substances. Some commercial kits convert this compound to a more stable derivative for quantification.

-

Competitive Immunoassay:

-

A microplate is pre-coated with a monoclonal or polyclonal antibody specific for this compound.

-

The urine sample (or standard) is added to the wells along with a fixed amount of enzyme-conjugated this compound (the "tracer").

-

The this compound in the sample and the tracer compete for binding to the antibody.

-

After an incubation period (often overnight), the plate is washed to remove unbound components.

-

A substrate is added, which reacts with the enzyme on the bound tracer to produce a colorimetric signal.

-

-

Data Analysis: The intensity of the color is inversely proportional to the concentration of this compound in the sample. A standard curve is generated, and the concentration of the unknown samples is determined by interpolation.

Conclusion and Future Directions

Urinary this compound is a robust and clinically valuable biomarker for systemic PGD2 production and, more specifically, for mast cell activation. Its measurement provides critical insights into the pathophysiology of a range of diseases, from systemic mastocytosis and allergies to chronic inflammatory conditions. The development of high-throughput and sensitive analytical methods like online SPE-LC-MS/MS and monoclonal antibody-based EIAs has enhanced its utility in both research and clinical settings.

For drug development professionals, urinary this compound can serve as a key pharmacodynamic biomarker to assess the efficacy of therapies targeting the PGD2 pathway or mast cell activity. Future research will likely focus on further validating its role in a broader spectrum of diseases, refining its use in personalized medicine, and standardizing analytical methodologies across different laboratories to ensure consistent and comparable results.

References

The Role of the PGD2 Metabolite, Tetranor-PGDM, in Sleep Regulation Pathways: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the involvement of tetranor-prostaglandin DM (tetranor-PGDM), a major urinary metabolite of prostaglandin D2 (PGD2), in the intricate pathways governing sleep regulation. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the PGD2 signaling cascade, its key molecular players, and the utility of this compound as a critical biomarker.

Executive Summary

Prostaglandin D2 (PGD2) is a well-established endogenous sleep-promoting substance, acting centrally to induce physiological sleep.[1][2] Its downstream signaling cascade involves key brain regions and neurotransmitter systems that orchestrate the transition from wakefulness to sleep. While PGD2 is the primary active molecule in this pathway, its instability in vivo makes direct measurement challenging. This compound, its stable and abundant urinary metabolite, serves as a reliable surrogate for assessing systemic PGD2 biosynthesis.[3][4] This guide will elucidate the PGD2-mediated sleep pathway, present quantitative data from key studies, detail experimental protocols for this compound measurement, and provide visual representations of the underlying molecular mechanisms. Current evidence strongly indicates that this compound's primary role in the context of sleep is that of a biomarker, with no confirmed direct biological activity in sleep regulation itself.

The PGD2-Mediated Sleep Regulation Pathway

The central mechanism of PGD2-induced sleep involves a series of coordinated molecular events primarily occurring in the brain. The pathway can be summarized as follows:

-

Synthesis and Release of PGD2: Lipocalin-type PGD synthase (L-PGDS), an enzyme predominantly found in the leptomeninges, choroid plexus, and oligodendrocytes, catalyzes the isomerization of PGH2 to PGD2.[5] PGD2 is then secreted into the cerebrospinal fluid (CSF).

-

DP1 Receptor Activation: PGD2 in the CSF binds to and activates the D prostanoid receptor 1 (DP1), a Gs protein-coupled receptor. These receptors are strategically located on the ventromedial surface of the rostral basal forebrain, in proximity to key sleep-regulating centers.

-

Adenosine Signaling: Activation of DP1 receptors leads to an increase in extracellular adenosine levels. Adenosine, a well-known sleep-promoting molecule, then acts on A2A adenosine receptors.

-

Activation of Sleep-Promoting Neurons: The stimulation of A2A receptors excites sleep-promoting neurons located in the ventrolateral preoptic nucleus (VLPO).

-

Inhibition of Wake-Promoting Centers: The activated VLPO neurons release inhibitory neurotransmitters (GABA and galanin), which in turn suppress the activity of wake-promoting histaminergic neurons in the tuberomammillary nucleus (TMN). This "flip-flop" switch is a critical step in the initiation and maintenance of sleep.

The Role of the DP2 (CRTH2) Receptor

While the DP1 receptor is primarily implicated in the sleep-promoting effects of PGD2, PGD2 also binds to the DP2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells, or CRTH2). The DP2 receptor is more commonly associated with inflammatory responses and allergic reactions. Some studies suggest that activation of the DP2 receptor can have opposing effects to DP1 activation and may even promote neuronal loss, though its precise role in sleep regulation is less clear.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the PGD2 pathway and its metabolites in sleep and other physiological processes.

| Parameter | Species | Method | Key Finding | Reference |

| PGD2 Infusion and Sleep | Rat | Intracerebroventricular Infusion | Infusion of selenium tetrachloride (SeCl4), an L-PGDS inhibitor, at 400 pmol/0.2 µL/min inhibited slow-wave sleep. | |

| L-PGDS and Sleep | Human | Serum Analysis | Serum L-PGDS concentrations were significantly higher at 4:00 and 8:00 am compared to 8:00 pm. | |

| Urinary L-PGDS in OSA | Human | ELISA | Median urinary L-PGDS was 784.7 ng/mg creatinine in severe OSA patients versus 262.1 ng/mg creatinine in controls. | |

| This compound Abundance | Human & Mouse | LC-MS/MS | This compound is significantly more abundant in urine than other PGD2 metabolites. | |

| PGD2 Infusion and this compound | Mouse | PGD2 Infusion & LC-MS/MS | Dose-dependent increase in urinary this compound following PGD2 infusion. |

Table 1: Effects of PGD2 Pathway Modulation on Sleep and Biomarker Levels

| Analyte | Matrix | Method | Reportable Range | Reference |

| This compound | Human Urine | Online SPE-LC-MS/MS | 0.2 - 40 ng/mL | |

| Tetranor-PGEM | Human Urine | Online SPE-LC-MS/MS | 0.5 - 100 ng/mL | |

| This compound | Artificial Urine | EIA | 0.252 - 20.2 ng/mL |

Table 2: Analytical Parameters for this compound Quantification

Experimental Protocols

Measurement of Urinary this compound by Online SPE-LC-MS/MS

This method allows for the high-throughput and simultaneous quantification of this compound and tetranor-PGEM.

-

Sample Preparation: Human urine samples are centrifuged to remove particulates. An aliquot is then mixed with an internal standard solution.

-

Online Solid-Phase Extraction (SPE): The prepared sample is injected into the LC-MS/MS system. The analytes are first trapped and concentrated on an online SPE column, which effectively removes interfering substances from the urine matrix.

-

Chromatographic Separation: After the SPE cleanup, a switching valve directs the mobile phase through the SPE column to elute the trapped analytes onto an analytical HPLC column for chromatographic separation.

-

Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection and quantification.

Measurement of Urinary this compound by Competitive Enzyme Immunoassay (EIA)

This method provides an alternative to mass spectrometry for the quantification of this compound.

-

Sample Preparation and Solid-Phase Extraction (SPE): Urine samples are diluted with formic acid and applied to an SPE cartridge (e.g., HLB μElution plate). The cartridge is washed with distilled water and hexane. The lipid fractions containing this compound are then eluted with acetonitrile. The eluate is dried in vacuo.

-

Competitive EIA: The assay is performed in microtiter plates coated with a monoclonal antibody against this compound. The dried sample extract is reconstituted and added to the wells along with a fixed amount of enzyme-labeled this compound. The sample this compound and the enzyme-labeled this compound compete for binding to the antibody.

-

Detection: After an incubation period, the unbound components are washed away. A substrate for the enzyme is added, and the resulting color development is measured using a microplate reader. The concentration of this compound in the sample is inversely proportional to the color intensity.

Signaling Pathways and Experimental Workflows

PGD2-Mediated Sleep Regulation Pathway

Caption: PGD2 signaling cascade leading to the initiation of sleep.

PGD2 Metabolism and this compound as a Biomarker

Caption: Metabolic pathway of PGD2 to this compound for biomarker analysis.

Experimental Workflow for Urinary this compound Analysisdot

// Nodes UrineCollection [label="24-Hour Urine\nCollection", fillcolor="#F1F3F4", fontcolor="#202124"]; SamplePrep [label="Sample Preparation\n(Centrifugation, Internal Std.)", fillcolor="#FBBC05", fontcolor="#202124"]; SPE [label="Solid-Phase\nExtraction (SPE)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Analysis", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LCMS [label="Online SPE-LC-MS/MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; EIA [label="Competitive EIA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Acquisition\n& Quantification", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges UrineCollection -> SamplePrep [color="#5F6368"]; SamplePrep -> SPE [color="#5F6368"]; SPE -> Analysis [color="#5F6368"]; Analysis -> LCMS [label="High-Throughput", color="#5F6368"]; Analysis -> EIA [label="Antibody-Based", color="#5F6368"]; LCMS -> Data [color="#5F6368"]; EIA -> Data [color="#5F6368"]; }

References

- 1. Development of Monoclonal Antibody-Based EIA for this compound which Reflects PGD2 Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Blood-brain barrier permeability of novel [D-arg2]dermorphin (1-4) analogs: transport property is related to the slow onset of antinociceptive activity in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostanoid - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Clinical Significance of Tetranor-PGDM: A Technical Guide for Researchers

An In-depth Exploration of Tetranor-PGDM as a Clinically Relevant Biomarker

For Immediate Release

[City, State] – [Date] – In the landscape of clinical and pharmaceutical research, the pursuit of sensitive and specific biomarkers is paramount for understanding disease pathogenesis, monitoring disease activity, and evaluating therapeutic efficacy. This technical guide delves into the burgeoning clinical relevance of 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (this compound), the major urinary metabolite of prostaglandin D2 (PGD2). Synthesized primarily by mast cells, PGD2 is a potent lipid mediator implicated in a spectrum of physiological and pathological processes, including allergic reactions and inflammation. Consequently, urinary this compound levels serve as a reliable indicator of systemic PGD2 production and mast cell activation.

This document provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing quantitative data on this compound levels in various clinical contexts, detailing experimental protocols for its measurement, and illustrating the associated biochemical pathways.

Data Presentation: this compound Levels Across Clinical Conditions

The quantification of urinary this compound has proven invaluable in discerning its role in various diseases. The following tables summarize the reported levels in healthy individuals and patient cohorts, offering a comparative perspective on its diagnostic and monitoring potential.

| Population | Mean Urinary this compound Level (ng/mg creatinine) | Range (ng/mg creatinine) | Key Findings & Citations |

| Healthy Adults | 1.48 | 0.89–1.69 | Baseline levels in a healthy adult population.[1] |

| Healthy Preschool Children (<5 years) | 4.03 | 3.36–5.06 | Levels are significantly higher in young children compared to older children and adults.[1] |

| Healthy School-Age Children & Adults | 2.37 (School-Age), 1.97 (Adults) | 1.56–3.10 (School-Age), 1.29–2.35 (Adults) | Demonstrates an age-dependent decrease in baseline this compound levels.[1] |

Table 1: Urinary this compound Levels in Healthy Populations

| Disease State | Patient Population | Mean Urinary this compound Level (ng/mg creatinine) | Comparison to Controls | Key Findings & Citations |

| Systemic Mastocytosis | 17 patients | 37.2 | Significantly higher than healthy controls (11.5 ng/mg creatinine). | Elevated levels reflect increased mast cell burden and activation.[2] Quantification of urinary PGD-M is a more sensitive diagnostic indicator than histamine metabolites.[3] |

| Food Allergy | Patients with positive oral food challenge | Significantly higher than healthy volunteers and patients with other allergic diseases. | Levels correlate with the severity of allergic symptoms and intestinal mast cell numbers. | |

| Rheumatoid Arthritis | 60 patients | 20.0 | Significantly higher than healthy controls (11.5 ng/mg creatinine). | Suggests mast cell activation plays a role in the pathophysiology of RA. |

| COPD | Patients with COPD | Significantly higher than non-smoking healthy volunteers. | Indicates a potential role of PGD2-mediated inflammation in COPD. | |

| Aspirin-Exacerbated Respiratory Disease (AERD) | Patients with AERD | Mepolizumab treatment significantly decreases urinary this compound levels. | Highlights this compound as a biomarker for monitoring treatment response in AERD. |

Table 2: Elevated Urinary this compound Levels in Various Disease States

Experimental Protocols: Measurement of Urinary this compound

Accurate and reproducible quantification of this compound is crucial for its clinical application. Two primary methods are employed: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is the gold standard for the quantification of this compound, offering high sensitivity and specificity.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To extract and concentrate this compound from the urine matrix while removing interfering substances.

-

Procedure:

-

Acidify a 0.4 mL urine sample by diluting to 0.8 mL with 0.1% (v/v) formic acid.

-

Condition a solid-phase extraction cartridge (e.g., HLB μElution plate) with 200 μL of acetonitrile followed by 200 μL of distilled water.

-

Load the acidified urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 200 μL of distilled water to remove polar impurities.

-

Wash the cartridge with 200 μL of hexane to remove non-polar impurities.

-

Elute the this compound from the cartridge with 50 μL of acetonitrile.

-

Dry the eluate under a vacuum.

-

Reconstitute the dried residue in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

-

2. Chromatographic Separation

-

Objective: To separate this compound from other components in the extracted sample.

-

Typical Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile/methanol.

-

Gradient: A gradient elution is employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analyte. A specific gradient would be, for example, starting at 5% B, holding for 2 minutes, then ramping to 95% B over 6 minutes.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

3. Mass Spectrometric Detection

-

Objective: To specifically detect and quantify this compound.

-

Typical Settings:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally used.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard are monitored for quantification. This provides high specificity.

-

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA offers a high-throughput and more accessible alternative to LC-MS/MS for routine clinical analysis.

1. Principle

A competitive ELISA format is typically used. In this assay, this compound in the sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of anti-tetranor-PGDM antibody-coated wells. The amount of enzyme-labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.

2. Procedure (General Outline)

-

Plate Coating: Microtiter plates are pre-coated with a capture antibody specific for this compound.

-

Sample and Standard Incubation: Standards of known this compound concentrations and prepared urine samples are added to the wells, followed by the addition of a this compound-acetylcholinesterase tracer. The plate is incubated, typically overnight.

-

Washing: The plate is washed to remove unbound reagents.

-

Substrate Addition: A substrate for the enzyme (e.g., Ellman's Reagent for acetylcholinesterase) is added to each well.

-

Signal Development and Detection: The enzyme catalyzes a colorimetric reaction. The absorbance is read at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of this compound in the samples is then determined by interpolating their absorbance values on the standard curve.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Metabolic conversion of arachidonic acid to the urinary biomarker this compound.

Caption: Simplified overview of the major signaling cascades initiated by PGD2.

Caption: Comparative workflow of the two primary methods for this compound quantification.

Conclusion

The measurement of urinary this compound is emerging as a powerful tool in clinical and translational research. Its strong association with mast cell activation makes it a valuable biomarker for a range of allergic and inflammatory disorders. This technical guide provides a foundational resource for professionals in the field, offering a compilation of current quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes. As research continues to evolve, the clinical utility of this compound is expected to expand, further solidifying its role in precision medicine and drug development.

References

An In-Depth Technical Guide to the Formation of Tetranor-PGDM from Prostaglandin D2 Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction